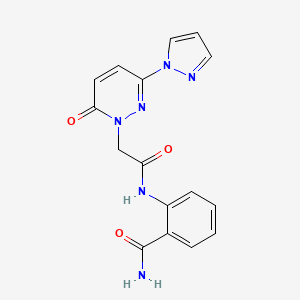

2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide

CAS No.: 1334371-79-7

Cat. No.: VC4200379

Molecular Formula: C16H14N6O3

Molecular Weight: 338.327

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334371-79-7 |

|---|---|

| Molecular Formula | C16H14N6O3 |

| Molecular Weight | 338.327 |

| IUPAC Name | 2-[[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetyl]amino]benzamide |

| Standard InChI | InChI=1S/C16H14N6O3/c17-16(25)11-4-1-2-5-12(11)19-14(23)10-22-15(24)7-6-13(20-22)21-9-3-8-18-21/h1-9H,10H2,(H2,17,25)(H,19,23) |

| Standard InChI Key | ZEKQXQLOPFBGFP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 |

Introduction

The compound 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide is a complex organic molecule that combines a pyridazine ring with a pyrazole moiety and an acetamido group linked to a benzamide structure. This unique combination of functional groups suggests potential biological activities, including anti-inflammatory, analgesic, and anticancer properties, which are common among pyrazole and pyridazine derivatives .

Synthesis

The synthesis of 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide likely involves multi-step organic synthesis techniques. A common approach might include:

-

Formation of the Pyridazine-Pyrazole Core: This involves cyclization reactions to form the pyridazine ring with a pyrazole substituent.

-

Introduction of the Acetamido Linker: This step involves coupling the pyridazine-pyrazole core with an acetamido group.

-

Attachment of the Benzamide Group: The final step involves linking the acetamido group to a benzamide moiety.

Biological Activities

Pyrazole and pyridazine derivatives have been extensively studied for their biological activities, including:

-

Anti-inflammatory and Analgesic Properties: Compounds similar to the one have shown potential in modulating inflammatory pathways and reducing pain .

-

Anticancer Properties: These compounds have demonstrated activity against various cancer cell lines by interacting with enzymes involved in cell proliferation.

Potential Applications

Given its structural features, 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide could have applications in:

-

Medicinal Chemistry: As a potential lead compound for developing drugs targeting inflammatory or cancer-related pathways.

-

Pharmaceutical Research: Its unique structure makes it an interesting candidate for further modification and optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume